tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a 2-bromophenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: This step often involves the use of tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester group.
Attachment of the 2-Bromophenethylamine Moiety: This step involves the reaction of the pyrrolidine derivative with 2-bromophenethylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenethylamine moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The 2-bromophenethylamine moiety may interact with specific binding sites, while the pyrrolidine ring and tert-butyl ester group contribute to the overall binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((4-bromophenyl)methyl)amino)piperidine-1-carboxylate
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2-bromophenethylamine moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this specific substituent or have different functional groups.
Properties
CAS No. |
887590-87-6 |
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Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(2-bromophenyl)ethylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-9-14(13-21)12-20-10-8-15-6-4-5-7-16(15)19/h4-7,14,20H,8-13H2,1-3H3 |
InChI Key |
KFQBWPXFMWKRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCCC2=CC=CC=C2Br |
Origin of Product |
United States |
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